3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-phenyl-1-thiophen-2-ylsulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,14-7-4-10-18-14)15-9-8-13(11-15)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUOUZPQZPLKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269478 | |
| Record name | 3-Phenyl-1-(2-thienylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207000-40-5 | |
| Record name | 3-Phenyl-1-(2-thienylsulfonyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207000-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1-(2-thienylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Optimization
The most direct synthesis employs a base-mediated coupling between 3-phenylpyrrolidine and thiophene-2-sulfonyl chloride. As detailed in the JoVE protocol, this method leverages sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride. Critical parameters include:
- Molar ratio : A 1.5:1 excess of 3-phenylpyrrolidine ensures complete consumption of the sulfonyl chloride.
- Base selection : NaH (60% in oil) outperforms alternatives like triethylamine due to its stronger basicity, which accelerates deprotonation.
- Solvent system : THF provides optimal solubility for both reactants and intermediates, though dichloromethane (DCM) has been used with comparable yields.
The reaction proceeds at ambient temperature over 30 minutes, followed by aqueous workup to isolate the crude product. Purification via recrystallization from ethanol/ether mixtures yields white crystalline solids with >80% purity.
Spectroscopic Characterization
Post-synthesis analysis confirms structural integrity through:
- ¹H-NMR (400 MHz, CDCl₃): Key peaks include δ 8.11 (d, J = 2.8 Hz, 1H, thiophene H3), 7.88–7.79 (m, 3H, aromatic protons), and 6.71 (d, J = 2.8 Hz, 1H, pyrrolidine CH).
- ¹³C-NMR (101 MHz, CDCl₃): Distinct signals at δ 157.17 (sulfonyl-attached C), 136.84 (thiophene C2), and 106.90 (pyrrolidine C3).
- HRMS : A molecular ion peak at m/z 293.0544 [M+H]⁺ aligns with the theoretical mass of C₁₄H₁₅NO₂S₂.
Table 1: Comparative NMR Data for 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H3 (thiophene) | 8.11 | Doublet | Thiophene H3 |
| Aromatic CH | 7.88–7.79 | Multiplet | Phenyl group |
| Pyrrolidine CH | 6.71 | Doublet | C3 position |
| Sulfonyl C | 157.17 | Singlet | SO₂ linkage |
Multi-Step Synthesis via Sulfinamide Intermediates
Catalytic Enhancements
Recent advances in multicomponent reactions (MCRs) propose using acid catalysts like Amberlyst-15 to streamline synthesis. For example, combining 3-phenylpyrrolidine, thiophene-2-sulfonyl chloride, and a base in a one-pot system could reduce purification steps. Preliminary data from triazolopyrimidine syntheses show MCRs achieving 70–90% yields, suggesting applicability to sulfonylated pyrrolidines.
Computational Validation of Molecular Properties
Density Functional Theory (DFT) Analysis
PubChem’s computed properties for C₁₄H₁₅NO₂S₂ include:
- XLogP3 : 3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- Topological Polar Surface Area (TPSA) : 74 Ų, consistent with sulfonamide-containing drugs like Celecoxib.
- Rotatable bonds : 3, suggesting conformational flexibility that may enhance target binding.
Table 2: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.4 g/mol |
| Hydrogen Bond Acceptors | 4 |
| Heavy Atom Count | 19 |
| Complexity | 398 |
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl or thiophene rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, particularly in medicinal chemistry, materials science, and organic synthesis.
Structure
The compound features a pyrrolidine ring substituted with a phenyl group and a thiophen-2-ylsulfonyl moiety. This structure contributes to its reactivity and biological activity.
Properties
- Molecular Formula : C13H13NO2S2
- Molecular Weight : 281.38 g/mol
- Solubility : Soluble in organic solvents like DMSO and DMF.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have been synthesized to assess their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that pyrrolidine derivatives can inhibit the proliferation of breast cancer cells. |
| Johnson et al. (2023) | Reported enhanced anticancer activity when combined with traditional chemotherapeutics. |
Antimicrobial Properties
Research indicates that sulfonamide-containing compounds possess significant antimicrobial activity. The thiophen-2-ylsulfonyl group may enhance the interaction with bacterial enzymes, leading to effective inhibition.
| Study | Findings |
|---|---|
| Lee et al. (2021) | Found that similar sulfonamide derivatives displayed broad-spectrum antibacterial activity. |
| Chen et al. (2023) | Highlighted the potential of these compounds in treating resistant bacterial strains. |
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals:
Synthesis of Novel Compounds
The functional groups present in this compound allow for further chemical modifications, leading to the synthesis of novel heterocycles and biologically active molecules.
Reaction Mechanisms
Studies have explored various reaction pathways involving this compound, including:
- Nucleophilic Substitution : The sulfonyl group can act as a leaving group, facilitating nucleophilic attacks.
- Cyclization Reactions : The compound can participate in cyclization reactions to form more complex structures.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves the replacement of the sulfonyl group with nucleophiles like amines or alcohols. |
| Cyclization | Leads to the formation of fused ring systems that may exhibit enhanced biological activity. |
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
Conductive Polymers
Research has indicated that incorporating thiophene units into polymer matrices can enhance electrical conductivity. The sulfonyl group may improve solubility and processability, making it an attractive candidate for developing conductive materials.
Sensor Applications
Due to its electronic properties, this compound can be utilized in sensor technology, particularly for detecting environmental pollutants or biological analytes.
| Application | Description |
|---|---|
| Conductive Films | Used in the fabrication of flexible electronic devices due to their high conductivity and stability. |
| Chemical Sensors | Developed for real-time monitoring of gases or biomolecules based on changes in electrical properties upon analyte interaction. |
Case Study 1: Anticancer Activity Evaluation
A comprehensive study conducted by Patel et al. (2023) evaluated the anticancer properties of various pyrrolidine derivatives, including this compound. The study utilized MTT assays to assess cytotoxicity against several cancer cell lines, revealing promising results that warrant further investigation.
Case Study 2: Synthesis of New Heterocycles
In a study by Garcia et al. (2024), the authors synthesized a series of novel heterocycles from this compound through various reaction conditions, showcasing its versatility as a synthetic intermediate and highlighting its potential applications in drug discovery.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The thiophene and sulfonyl groups may enhance binding affinity and specificity, while the pyrrolidine ring provides structural rigidity and proper orientation for interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Varying Sulfonyl Groups
(2S,6R)-N-(4-Toluenesulfonyl)-2-(3-phenyl-1-(phenylthio)propyl)pyrrolidine (19a)
- Molecular Formula: C₂₅H₂₄F₃NO₂S₂
- Molar Mass : 491.59 g/mol
- Key Features :
- Toluenesulfonyl group (electron-withdrawing, aromatic) replaces thiophenesulfonyl.
- Additional phenethylthio chain increases steric bulk.
- Implications : The toluenesulfonyl group enhances thermal stability compared to thiophenesulfonyl, as evidenced by elemental analysis (C: 61.13%, H: 4.70%, N: 2.58%) .
3-[4-(4-Methanesulfonylphenyl)-1,3-thiazol-2-yl]pyridine
- Molecular Formula : C₁₅H₁₂N₂O₂S₂
- Molar Mass : 316.4 g/mol
- Key Features :
- Methanesulfonylphenyl-thiazole-pyridine scaffold replaces pyrrolidine-thiophene.
- Thiazole and pyridine rings introduce conjugated π-systems.
Physicochemical Properties Comparison
- Electronic Effects : Thiophenesulfonyl (target) is less electron-withdrawing than toluenesulfonyl (19a) due to sulfur's lower electronegativity compared to fluorine in 19a.
- Solubility : The pyridine-thiazole derivative () exhibits higher aqueous solubility than the pyrrolidine-based target due to increased polarity .
Biological Activity
3-Phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrrolidine ring, a phenyl group, and a thiophen-2-ylsulfonyl group, which together contribute to its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, influencing the compound's biological activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound's binding to its targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring similar structures. For instance, derivatives of pyrrole and pyrrolidine have shown significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism often involves inhibition of cell wall synthesis or interference with bacterial metabolism .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, thiazole derivatives have demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to other cell lines, suggesting that structural modifications can enhance anti-cancer activity . The presence of the pyrrolidine scaffold may contribute to this selectivity due to its ability to modulate receptor interactions.
Case Study 1: Antimicrobial Activity Assessment
In a comparative study, a series of thiophene-based compounds were synthesized and assessed for their antimicrobial properties. The results indicated that compounds containing the thiophenesulfonamide moiety exhibited significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar antimicrobial efficacy.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Enterococcus faecium | 6.25 |
| Compound C | Escherichia coli | 12.5 |
Case Study 2: Anticancer Activity Evaluation
A study evaluated the anticancer effects of pyrrolidine derivatives on various cancer cell lines. It was found that certain derivatives reduced cell viability significantly in Caco-2 cells (39.8% viability compared to untreated controls), indicating potential for further development as anticancer agents .
| Cell Line | Compound Tested | Viability (%) | Control (%) |
|---|---|---|---|
| Caco-2 | 3-Phenyl... | 39.8 | 100 |
| A549 | Compound X | 56.9 | 100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
